molecular formula C11H16ClNS B2765597 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride CAS No. 1998215-83-0

2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride

Cat. No.: B2765597
CAS No.: 1998215-83-0
M. Wt: 229.77
InChI Key: ZADRPOCZVUWDGS-UHFFFAOYSA-N
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Description

2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a methylthio (-SCH₃) substituent at the 2-position of the phenyl ring, combined with a pyrrolidine moiety and a hydrochloride salt. This compound is utilized in pharmaceutical research and development, particularly as a reference standard or intermediate in synthesizing bioactive molecules. Its CAS Registry Number is 129273-38-7, and it is supplied in pharmacy-grade quality, indicating high purity suitable for pharmaceutical applications .

Properties

IUPAC Name

2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADRPOCZVUWDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride typically involves the reaction of 2-(methylthio)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted into its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the pyrrolidine ring.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-methylated or modified pyrrolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
  • Molecular Formula : C11H15ClN2S
  • Molecular Weight : 232.76 g/mol

The compound features a pyrrolidine ring attached to a phenyl group with a methylthio substituent, enhancing its solubility and reactivity in various applications.

Chemistry

2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride serves as a chiral building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its potential as a fluorescent probe in biological imaging. Its unique structure allows it to interact with biological molecules, making it suitable for tracking cellular processes.

Medicine

Research indicates that this compound may possess therapeutic properties :

  • Antimicrobial Activity : Studies have shown that methylthio-substituted pyrrolidines exhibit enhanced activity against various bacteria, including Staphylococcus aureus.
  • Antiviral Potential : Similar compounds have demonstrated effectiveness against viruses such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with IC50 values ranging from 5 to 28 μM.
  • Neuropharmacological Effects : Preliminary studies suggest potential interactions with serotonin receptors, indicating possible applications in treating anxiety and depression.

Industry

In industrial applications, 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is utilized as an intermediate in the production of fine chemicals and agrochemicals, contributing to the synthesis of various industrial products.

Antimicrobial Efficacy

A study assessed the antimicrobial properties of methylthio-substituted pyrrolidines. Results indicated that modifications in the methylthio group significantly enhanced activity against Gram-positive bacteria compared to non-substituted analogs.

Neuropharmacological Research

In behavioral studies using animal models, certain derivatives of this compound reduced anxiety-like behaviors, suggesting its role in modulating serotonin pathways. This highlights its potential for further development as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison:

Substituent Effects on Physicochemical Properties

  • However, it may also increase susceptibility to metabolic oxidation .
  • Methoxy (-OCH₃) Group () :
    Compounds such as 2-(2-methoxyphenyl)pyrrolidine hydrochloride (CAS 1381928-34-2) exhibit higher polarity and hydrogen-bonding capacity, which could improve aqueous solubility but reduce blood-brain barrier penetration compared to the methylthio analog .

  • Fluoro (-F) and Trifluoromethoxy (-OCF₃) Groups (): Fluorine substituents, as in 2-(2,6-difluorophenyl)pyrrolidine hydrochloride (CAS 2135331-85-8), enhance electronegativity and metabolic stability.

Key Physicochemical and Commercial Data

The table below summarizes available data for the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Purity Storage Source
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride 129273-38-7 C₁₁H₁₄ClNS (inferred) ~231.75 (calculated) 2-(Methylthio)phenyl Pharmacy grade Not specified
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride 1381929-21-0 C₁₁H₁₃ClF₂N 236.68 5-Fluoro-2-methylphenyl Not specified Not specified
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride 27594-60-1 C₁₃H₁₇NO₂·HCl 255.70 Phenyl, methyl ester ≥98% -20°C
2-(2-Methoxyphenyl)pyrrolidine hydrochloride 1381928-34-2 C₁₁H₁₄ClNO 227.69 2-Methoxyphenyl Not specified Not specified
2-(2,6-Difluorophenyl)pyrrolidine hydrochloride 2135331-85-8 C₁₀H₁₂ClF₂N 219.66 2,6-Difluorophenyl Not specified Not specified
(S)-2-(3-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride 1391427-96-5 C₁₁H₁₃ClF₃NO 267.68 3-Trifluoromethoxyphenyl Not specified Not specified

Biological Activity

2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H16ClNS and a molecular weight of approximately 233.77 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11H16ClNS
  • Molecular Weight : 233.77 g/mol
  • CAS Number : 1998215-83-0

The biological activity of 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Recent studies suggest that compounds with similar structures exhibit dual inhibition mechanisms, particularly in mitochondrial pathways. For instance, derivatives of pyrrolidine have been shown to inhibit the mitochondrial permeability transition pore (mPTP), which is critical in regulating cell death and survival under stress conditions .

Table 1: Mechanistic Insights from Related Compounds

Compound NameMechanism of ActionBiological TargetReference
Cyclosporine AInhibition of mPTPCardiac mitochondria
ML252Agonist/antagonist shiftG-protein coupled receptors
2-(2-(Methylthio)phenyl)pyrrolidine hydrochloridePotential mPTP modulationMitochondrial pathways

Biological Activity

Research indicates that 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride may exhibit significant biological activities, including:

  • Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives can protect neuronal cells from apoptosis induced by various stressors.
  • Antiviral Activity : While specific data on this compound is limited, related pyrrolidine derivatives have shown promise as antiviral agents against various pathogens .

Case Studies and Research Findings

  • Study on Mitochondrial Protection :
    A study published in the Journal of Pharmacology and Experimental Therapeutics highlighted the protective effects of pyrrolidine derivatives against myocardial ischemia-reperfusion injury. The study found that these compounds could significantly reduce infarct size by inhibiting mPTP opening, suggesting potential therapeutic applications for cardiac protection .
  • Antiviral Investigations :
    Research on N-heterocycles has indicated that similar compounds may possess antiviral properties. For example, certain derivatives have been effective against HIV and other viral infections, indicating a potential pathway for further exploration with 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride .
  • Neuroprotection Studies :
    Investigations into the neuroprotective properties of pyrrolidine derivatives have shown promising results in preventing neuronal cell death under oxidative stress conditions. These findings suggest that 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride could be explored for neuroprotective applications in neurodegenerative diseases.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride?

The synthesis typically involves cyclization of precursors such as 2-(methylthio)benzaldehyde derivatives with amine-containing intermediates. For example, nucleophilic substitution reactions using chloroethylpyrrolidine intermediates under basic conditions can form the pyrrolidine backbone . The methylthio group is introduced via coupling reactions (e.g., Ullmann-type) with methylthiol precursors, requiring catalytic systems (e.g., CuI or Pd) to address steric challenges . Optimization of solvent (e.g., DMF for polar aprotic conditions) and temperature (reflux) is critical for yield improvement .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Structural confirmation relies on 1H/13C NMR for substituent positioning, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemistry determination. Purity is assessed via HPLC (reverse-phase C18 columns) and melting point analysis . Chiral HPLC with polysaccharide-based columns resolves enantiomers, ensuring >98% enantiomeric excess .

Q. What in vitro assays are recommended for initial biological activity screening?

Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cell viability tests (MTT assays) to evaluate potency. For receptor-targeted studies, radioligand binding assays (e.g., GPCRs) and calcium flux measurements provide mechanistic insights. Dose-response curves (IC50/EC50) should be generated with triplicate replicates .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during asymmetric synthesis of this chiral pyrrolidine derivative?

Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) during cyclization. Post-synthesis, diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) or chiral HPLC (Chiralpak AD-H column) achieves >99% ee. Kinetic resolution during crystallization further enhances purity .

Q. What strategies mitigate steric hindrance during methylthio group introduction at the ortho position?

Directed ortho-metalation using LiTMP or transition-metal catalysis (Pd-mediated C–S coupling) bypasses steric limitations. Computational modeling (DFT) predicts favorable transition states, guiding ligand selection (e.g., bulky phosphine ligands for Pd) .

Q. How does the methylthio substituent influence pharmacokinetic properties compared to halogenated analogs?

The methylthio group enhances lipophilicity (logP +0.5 vs. chloro analogs), improving blood-brain barrier permeability. However, it reduces metabolic stability in hepatic microsomal assays (t1/2 = 45 min vs. 90 min for fluoro analogs). CYP3A4 inhibition assays show moderate interaction (IC50 = 12 µM), necessitating prodrug strategies for therapeutic use .

Q. What in silico methods predict target interactions and off-target risks?

Molecular docking (AutoDock Vina) with GPCR/kinase crystal structures identifies binding pockets. MD simulations (AMBER) assess binding stability over 100 ns trajectories. QSAR models trained on pyrrolidine derivatives predict off-target binding to hERG channels (pIC50 = 5.2), requiring patch-clamp validation .

Q. How are synthetic impurities characterized and controlled during scale-up?

Common impurities include uncyclized intermediates (e.g., open-chain amines) and diastereomers . LC-MS/MS identifies impurities at 0.1% levels, while preparative HPLC or crystallization (ethanol/water) removes them. Process Analytical Technology (PAT) monitors reaction progress in real-time to adjust stoichiometry .

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